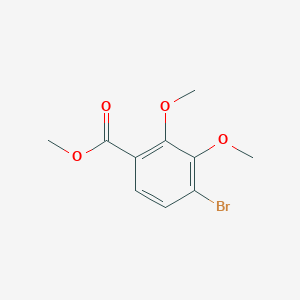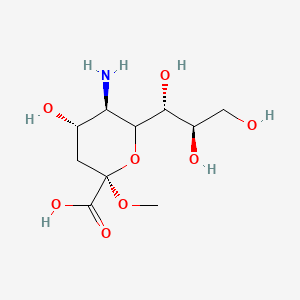
2-O-Methyl-alpha-neuraminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These compounds play crucial roles in cellular communication, pathogen recognition, and immune response
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-alpha-neuraminic acid can be achieved through several methods. One common approach involves the use of N-acetyl-2-O-methyl-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate as a starting material. This compound undergoes a series of reactions, including hydrolysis and deacetylation, to yield this compound . Another method involves the use of barium dihydroxide in water, which facilitates the conversion of the starting material to the desired product over a period of 16 hours under heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-O-Methyl-alpha-neuraminic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl groups and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-O-Methyl-alpha-neuraminic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in cellular communication and pathogen recognition.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-O-Methyl-alpha-neuraminic acid involves its interaction with specific molecular targets and pathways. This compound can bind to sialic acid receptors on cell surfaces, influencing cellular communication and immune response. It may also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in the spread of viral infections . The exact pathways involved in its mechanism of action are still under investigation, but it is clear that this compound has significant biological activity.
Comparison with Similar Compounds
2-O-Methyl-alpha-neuraminic acid can be compared to other similar compounds, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. These compounds share a similar nine-carbon backbone but differ in their functional groups and structural modifications.
N-Acetylneuraminic Acid: This compound is the most common form of sialic acid and is widely studied for its role in cellular communication and pathogen recognition.
N-Glycolylneuraminic Acid: This compound has a glycolyl group at the nitrogen position and is less common in humans but more prevalent in other mammals.
This structural modification sets it apart from other sialic acids and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H19NO8 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2R,4S,5R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO8/c1-18-10(9(16)17)2-4(13)6(11)8(19-10)7(15)5(14)3-12/h4-8,12-15H,2-3,11H2,1H3,(H,16,17)/t4-,5+,6+,7+,8?,10+/m0/s1 |
InChI Key |
OMVQZDUAKZZNEF-RHAHOVCOSA-N |
Isomeric SMILES |
CO[C@@]1(C[C@@H]([C@H](C(O1)[C@@H]([C@@H](CO)O)O)N)O)C(=O)O |
Canonical SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


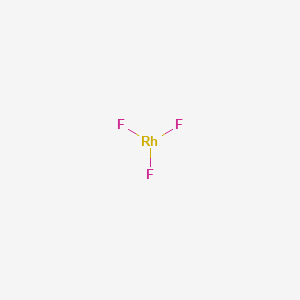
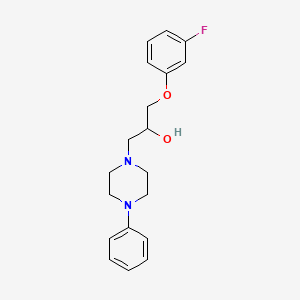
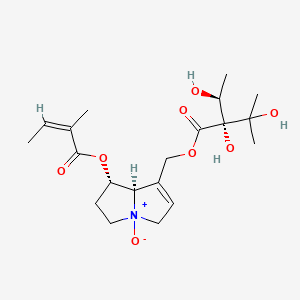
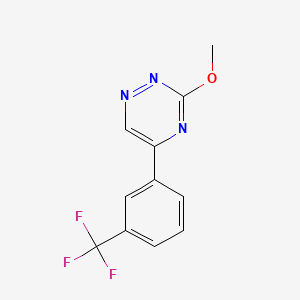
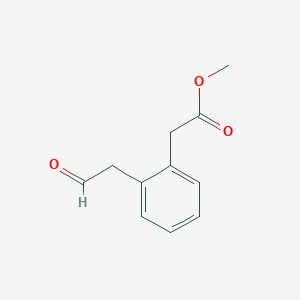
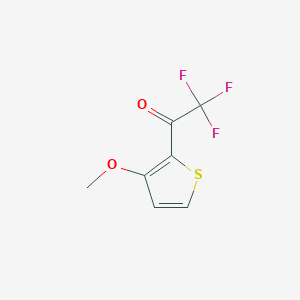
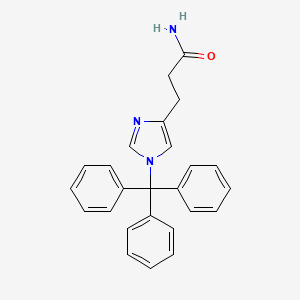
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
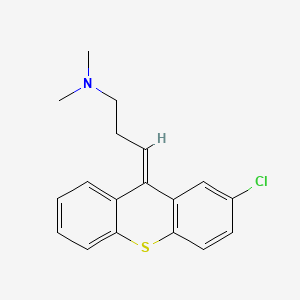
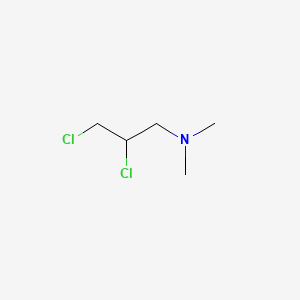
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)

